

# Application Note: Protocol for Phosphofructokinase (PFK) Activity Assay in Cell Lysates

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## Compound of Interest

Compound Name: *Fosfructose*

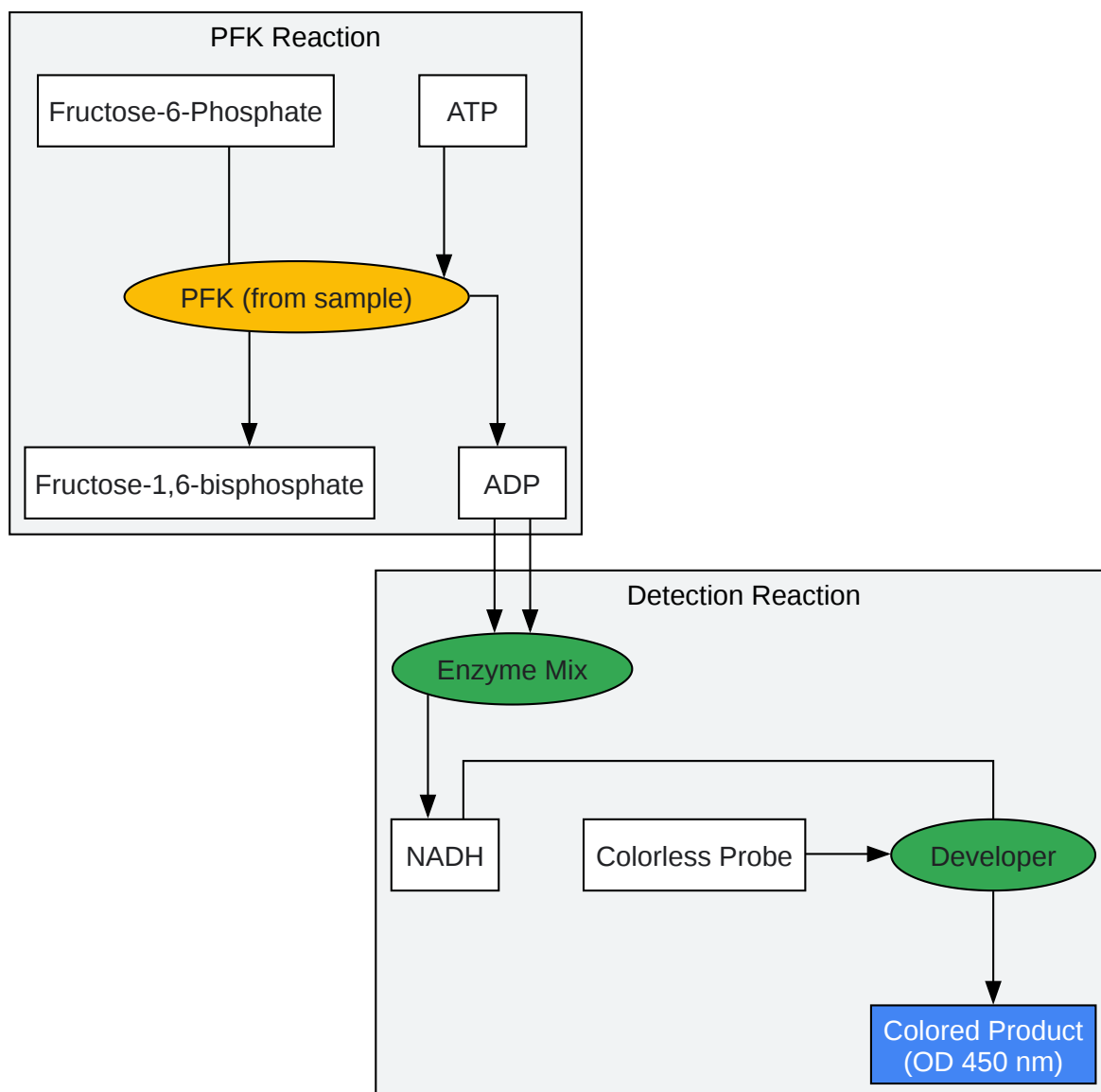
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Audience: Researchers, scientists, and drug development professionals.

**Introduction** Phosphofructokinase (PFK) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] This reaction is the primary rate-limiting step of glycolysis, making PFK a critical point of regulation for cellular metabolism.[1][3] PFK activity is implicated in various physiological and pathological processes, including cancer cell proliferation, where increased activity is often observed.[4][5] Consequently, the measurement of PFK activity is crucial for studying glucose metabolism, cell signaling, and for screening potential therapeutic agents.[4] This document provides a detailed protocol for a colorimetric, enzyme-coupled assay to determine PFK activity in cell lysates.

**Assay Principle** The PFK activity is determined through a coupled enzyme assay. PFK first catalyzes the phosphorylation of fructose-6-phosphate (F6P) using ATP, producing fructose-1,6-bisphosphate and ADP.[6] The ADP generated is then used by an enzyme mix to convert a substrate into NADH.[3][7] Finally, the NADH reduces a colorless probe to a colored product, which can be quantified by measuring the absorbance at 450 nm.[4][7] The rate of color development is directly proportional to the PFK activity in the sample.[6]



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Caption: Coupled enzymatic reaction for the colorimetric detection of PFK activity.

# Experimental Protocols

## Required Materials

Table 1: Materials and Reagents

Reagent/Material	Supplier Recommendation	Storage
<b>PFK Assay Buffer</b>	<b>Included in commercial kits</b>	<b>-20°C or 4°C</b>
PFK Substrate (Fructose-6-Phosphate)	Lyophilized, included in kits	-20°C
ATP	Lyophilized, included in kits	-20°C
PFK Enzyme Mix	Lyophilized, included in kits	-20°C
PFK Developer	Lyophilized, included in kits	-20°C
NADH Standard	Lyophilized, included in kits	-20°C
PFK Positive Control	Lyophilized, included in kits	-20°C
Ultrapure Water (ddH <sub>2</sub> O)	Lab supply	Room Temperature
Phosphate-Buffered Saline (PBS)	Lab supply	4°C
Protease/Phosphatase Inhibitor Cocktail	Thermo Fisher Scientific™	4°C
96-well clear, flat-bottom plates	Lab supply	Room Temperature
Spectrophotometric microplate reader	Lab supply	N/A
Cell scrapers	Lab supply	N/A

| Microcentrifuge | Lab supply | N/A |

## Reagent Preparation

Always prepare fresh reagents and keep them on ice during use. Briefly centrifuge vials before opening.

Table 2: Reagent Preparation Instructions

Reagent	Reconstitution Instructions	Storage After Reconstitution
PFK Assay Buffer	Ready to use. Warm to room temperature before use.	Kit-specified temperature
PFK Substrate	Reconstitute in 220 $\mu$ L PFK Assay Buffer.[3]	-20°C (stable for ~2 months)[3]
ATP	Reconstitute in 220 $\mu$ L ultrapure water.[8]	-20°C (stable for ~2 months)[8]
PFK Enzyme Mix	Reconstitute in 220 $\mu$ L PFK Assay Buffer. Mix by pipetting. [3]	-20°C (stable for ~2 months)[3]
PFK Developer	Reconstitute in 220 $\mu$ L ultrapure water.[8]	-20°C (stable for ~2 months)[8]
NADH Standard	Reconstitute in 40 $\mu$ L PFK Assay Buffer to create a 10 mM stock.[3]	-20°C (stable for ~2 months)[3]

| Positive Control | Reconstitute in 100  $\mu$ L PFK Assay Buffer.[3] | -20°C (aliquot to avoid freeze-thaw)[3] |

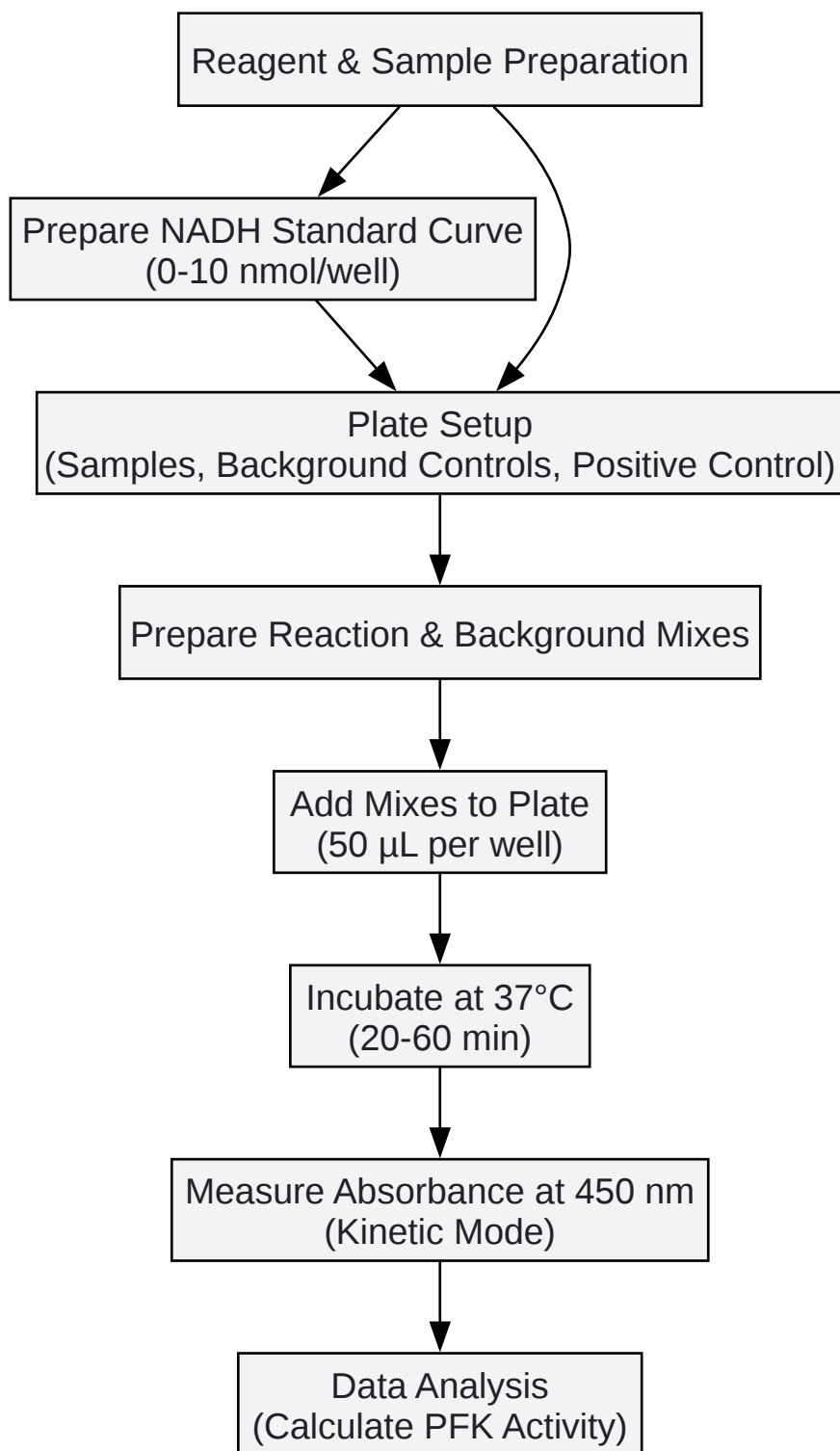
## Cell Lysate Preparation

Perform all steps on ice to preserve enzyme activity.

- Cell Harvest:
  - Adherent Cells: Grow cells to 70-80% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.[9] It is critical to remove all PBS after the final wash.[9]

- Suspension Cells: Pellet the required number of cells (e.g.,  $2 \times 10^6$ ) by centrifugation.[3]  
Wash the cell pellet twice with ice-cold PBS.
- Lysis:
  - For a 6-well plate or approximately  $2 \times 10^6$  cells, add 100-200  $\mu\text{L}$  of ice-cold PFK Assay Buffer, supplemented with a protease/phosphatase inhibitor cocktail.[3][8][9]
  - For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[9]
  - For suspension cells, resuspend the pellet in the lysis buffer.
- Homogenization:
  - Homogenize the cell suspension by pipetting up and down several times.[8] Alternatively, sonication can be used (e.g., 3-second pulses with 10-second intervals, repeated 30 times).[5]
- Clarification:
  - Incubate the lysate on ice for 10 minutes.[8]
  - Centrifuge the lysate at 12,000-13,000  $\times g$  for 5-10 minutes at  $4^\circ\text{C}$  to pellet insoluble material.[3][5]
- Collection:
  - Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.[5] Keep the lysate on ice.
  - If not using immediately, snap-freeze aliquots in liquid nitrogen and store at  $-80^\circ\text{C}$ . [8] Avoid repeated freeze-thaw cycles.[3]
  - (Optional) Determine the protein concentration of the lysate using a BCA assay. A typical starting amount for the assay is 100  $\mu\text{g}$  of protein per well.[4][8]

## Assay Protocol



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Caption: General experimental workflow for the PFK activity assay.

- NADH Standard Curve Preparation:

- Dilute the 10 mM NADH stock to 1 mM by adding 10  $\mu$ L of the stock to 90  $\mu$ L of PFK Assay Buffer.[3]
- In a 96-well plate, add 0, 2, 4, 6, 8, and 10  $\mu$ L of the 1 mM NADH standard to separate wells.
- Adjust the volume in each standard well to 50  $\mu$ L with PFK Assay Buffer. This will create standards of 0, 2, 4, 6, 8, and 10 nmol/well.[3]
- Sample and Control Preparation:
  - Add 1-50  $\mu$ L of cell lysate to the desired wells.
  - For each sample, prepare a parallel "Sample Background Control" well. This control will receive a reaction mix without the PFK substrate.[3]
  - Add 10-20  $\mu$ L of the reconstituted Positive Control to its designated wells.[8]
  - Adjust the volume in all sample, background, and positive control wells to 50  $\mu$ L with PFK Assay Buffer.[4]
- Reaction Mix Preparation:
  - Prepare a master mix for the "Reaction Mix" and "Background Control Mix" sufficient for all wells.

Table 3: Reaction Mix Composition (per well)

Component	Reaction Mix	Background Control Mix
<b>PFK Assay Buffer</b>	<b>42 <math>\mu</math>L</b>	<b>44 <math>\mu</math>L</b>
PFK Enzyme Mix	2 $\mu$ L	2 $\mu$ L
PFK Developer	2 $\mu$ L	2 $\mu$ L
ATP	2 $\mu$ L	2 $\mu$ L
PFK Substrate	2 $\mu$ L	-
Total Volume	50 $\mu$ L	50 $\mu$ L

Table adapted from commercial kit protocols.[\[4\]](#)

- Reaction Initiation and Measurement:
  - Add 50  $\mu$ L of the Reaction Mix to the Standard, Positive Control, and Sample wells.
  - Add 50  $\mu$ L of the Background Control Mix to the Sample Background Control wells.
  - Mix well, avoiding bubbles.
  - Immediately place the plate in a microplate reader set to 37°C.
  - Measure the absorbance at 450 nm in kinetic mode, taking readings every 5 minutes for 20-60 minutes.[\[3\]](#)[\[7\]](#)

## Data Analysis

- Standard Curve: Plot the absorbance values for the NADH standards against the corresponding nmol/well.
- Background Correction: For each sample, subtract the absorbance reading from its Sample Background Control well.
- Calculate PFK Activity:
  - Choose two time points (T1 and T2) within the linear range of the reaction curve.



- Calculate the change in absorbance ( $\Delta OD = OD_2 - OD_1$ ).
- Determine the amount of NADH generated (B) in nmol by applying the  $\Delta OD$  to the NADH standard curve.
- Use the following formula to calculate PFK activity:

$$\text{PFK Activity (nmol/min/mL or mU/mL)} = [B / (T_2 - T_1)] \times [\text{Sample Dilution Factor} / V]$$

Where:

- B is the amount of NADH from the standard curve (nmol).
- $T_2 - T_1$  is the reaction time (min).
- V is the original sample volume added to the well (mL).<sup>[4]</sup>

Unit Definition: One unit (U) of PFK is the amount of enzyme that generates 1.0  $\mu\text{mol}$  of NADH per minute at 37°C and pH 7.4.<sup>[3][7]</sup>

## Data Presentation

Table 4: Example Plate Layout

Well	Content
A1, A2	Standard 0 nmol
B1, B2	Standard 2 nmol
C1, C2	Standard 4 nmol
D1, D2	Standard 6 nmol
E1, E2	Standard 8 nmol
F1, F2	Standard 10 nmol
G1, G2	Positive Control
H1, H2	Sample 1
H3, H4	Sample 1 Background
I1, I2	Sample 2

| I3, I4 | Sample 2 Background |

Table 5: Example PFK Activity Results

Sample	Protein ( $\mu$ g/well )	$\Delta$ OD (450 nm) over 30 min	PFK Activity (mU/mL)	PFK Specific Activity (mU/mg)
HeLa Cell Lysate	100	0.25	Calculated Value	Calculated Value
Bovine Liver Lysate	100	0.40	Calculated Value	Calculated Value

Qualitative example based on typical results shown in kit manuals.[4][8]

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